

Application Notes and Protocols: Kenpaullone in Glioblastoma Treatment Research

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Compound of Interest

Compound Name: Kenpaullone

Cat. No.: B1673391

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Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just 15 months following diagnosis.^[1] Standard treatment involves surgical resection, followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ, often mediated by cancer stem cells (GSCs), is a major contributor to tumor recurrence and treatment failure.^{[2][3][4]} Recent research has identified **Kenpaullone**, a small molecule inhibitor, as a promising agent that can enhance the efficacy of TMZ against glioblastoma, particularly by targeting the chemoresistant GSC population.^{[2][5]}

Kenpaullone was initially developed as an inhibitor of cyclin-dependent kinases (CDKs) but was later found to be a potent inhibitor of Glycogen Synthase Kinase 3 β (GSK3 β).^{[5][6]} In the context of glioblastoma, its primary mechanism of action appears to be the inhibition of GSK3 β , which plays a crucial role in various oncogenic pathways.^{[7][8]} By inhibiting GSK3 β , **Kenpaullone** sensitizes glioblastoma cells to TMZ, suppresses the stem-like characteristics of GSCs, and induces apoptosis.^{[2][5][7]} These application notes provide a summary of the key findings and detailed protocols for utilizing **Kenpaullone** in glioblastoma research.

Data Presentation

Table 1: In Vitro Efficacy of Kenpaullone in Glioblastoma Cell Lines

Cell Line	Treatment	Concentration	Effect on Cell Viability	Reference
GBM Cell Lines	Kenpaullone	0.1, 0.5, 1 μ M	Dose-dependent decrease	[5]
GBM Cell Lines	Kenpaullone + TMZ	0.1 μ M KP + 50 μ M TMZ	30-50% reduction	[5]

Table 2: Effect of Kenpaullone on Apoptosis in Glioblastoma Cell Lines

Cell Line	Treatment (48h)	Outcome	Observation	Reference
GBM Cell Lines	Kenpaullone + TMZ	Increased Apoptosis	Increased Annexin V-positive cells	[5]
GBM Cell Lines	Kenpaullone + TMZ	Increased Apoptosis	Increased cleaved PARP expression	[5]

Table 3: Effect of Kenpaullone on Glioblastoma Stem Cell (GSC) Properties

GSC Line	Treatment	Outcome	Observation	Reference
KGS01, KGS03	Kenpaullone + TMZ	Suppressed Sphere Formation	Markedly decreased number and size of spheres	[5]
KGS01	Kenpaullone + TMZ	Suppressed Sphere Formation	Complete suppression of spheres >150 μ m	[5]

Table 4: In Vivo Efficacy of Kenpaullone in a Glioblastoma Mouse Model

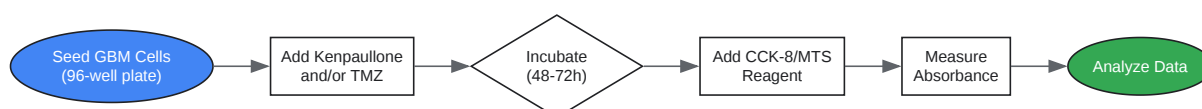
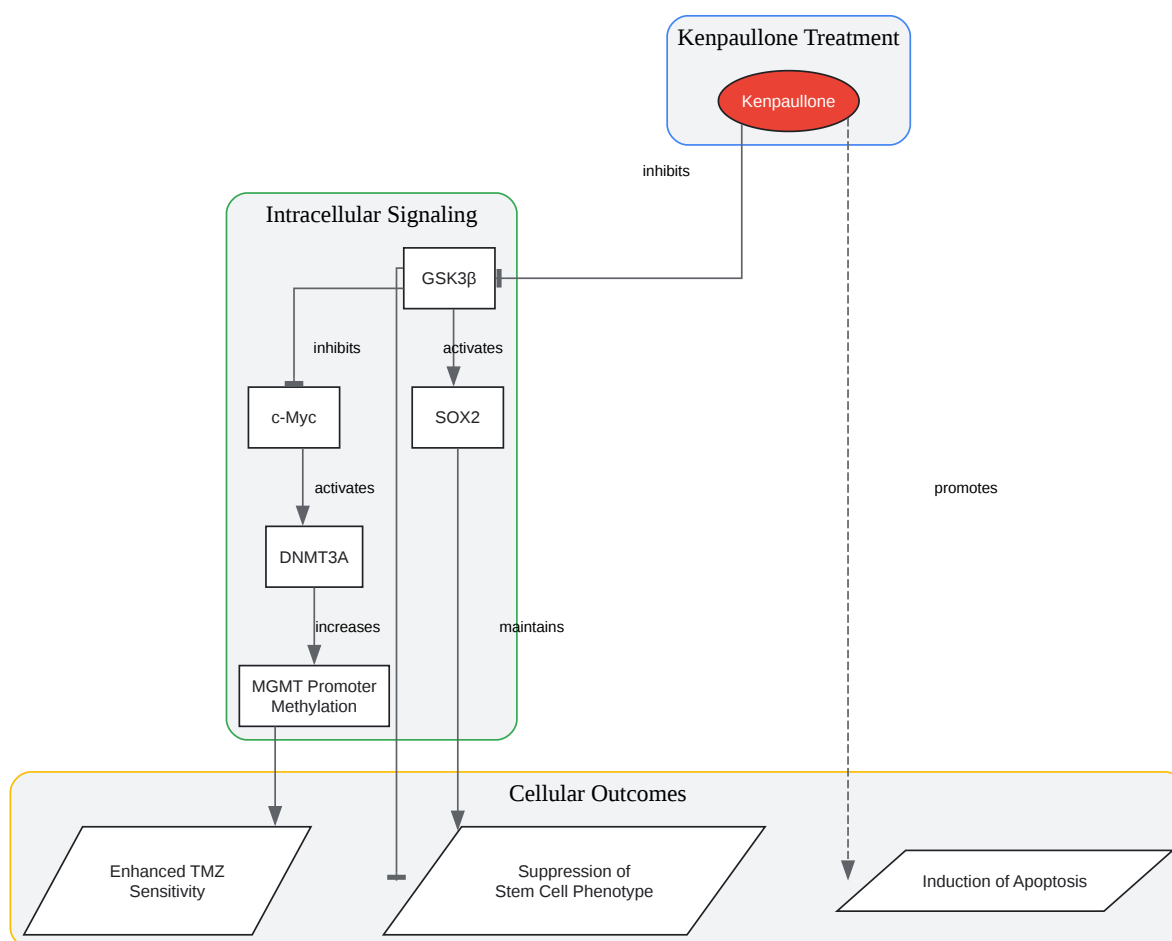
Treatment Group	Outcome	Observation	Reference
Combination Therapy (Kenpaullone + TMZ)	Prolonged Survival	Significantly longer survival time compared to TMZ monotherapy	[2][3]
Combination Therapy (Kenpaullone + TMZ)	Reduced Tumor Volume	Markedly reduced tumor size in histological sections	[5]

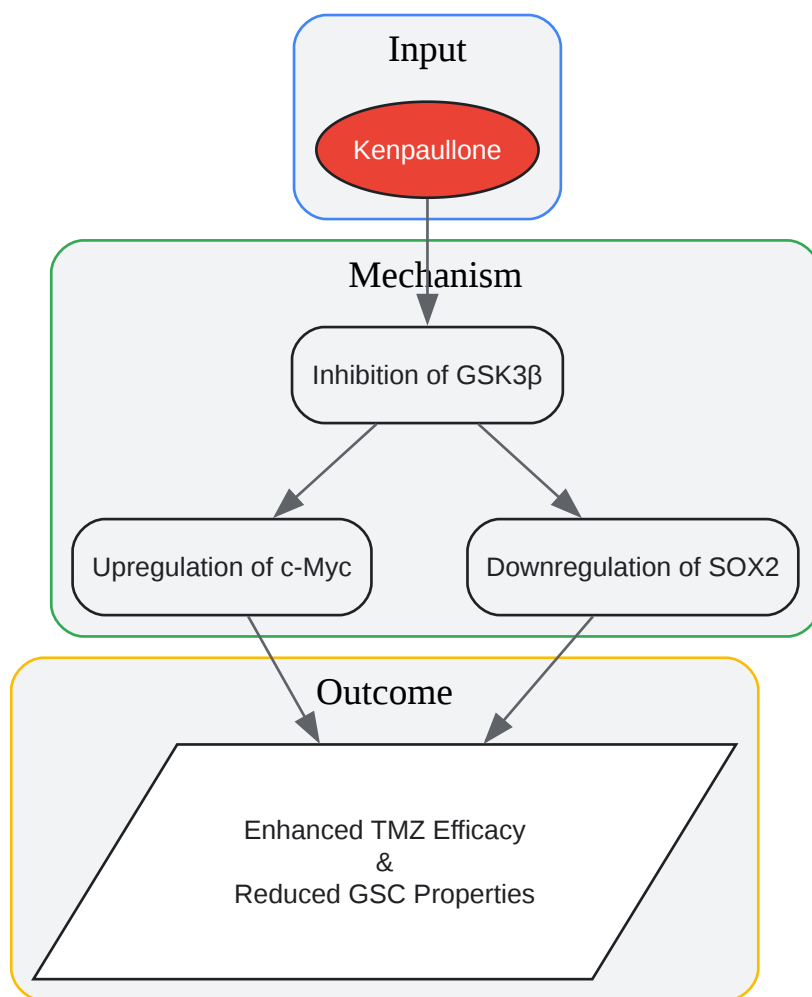
Table 5: IC50 Values of Kenpaullone

Target Kinase	IC50 Value	Reference
GSK3 β	23 nM - 80 nM	[5][6]
CDK1/cyclin B	0.4 μ M	[6]
CDK2/cyclin A	0.68 μ M	[6]
CDK5/p25	0.85 μ M	[6]
CDK2/cyclin E	7.5 μ M	[6]

Signaling Pathways and Mechanisms

Kenpauellone's primary therapeutic effect in glioblastoma is attributed to its inhibition of GSK3 β . This inhibition sets off a cascade of downstream events that ultimately sensitize cancer cells to chemotherapy and reduce their stem-like properties.





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